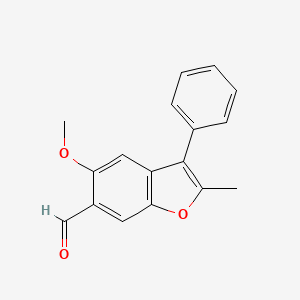

5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde

Description

Historical Development of Benzofuran Derivatives in Academia

The foundational synthesis of benzofuran by William Perkin in 1870 established the heterocycle as a platform for chemical innovation. Early 20th-century research focused on simple derivatives, but the 1980s marked a paradigm shift with the discovery of natural benzofurans like wutaifuranal exhibiting anticancer properties. This spurred methodological advances, including transition-metal-catalyzed cyclizations. The 2010s saw rhodium-mediated C–H activation techniques enabling precise functionalization at the C6 position, directly informing strategies for synthesizing 5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde. Copper-cocatalyzed systems further refined regioselectivity in aldehyde group introductions, critical for this compound's carbaldehyde moiety.

This compound in Contemporary Research

Recent catalytic systems have enabled the efficient synthesis of multisubstituted benzofurans like this compound. Palladium/copper bimetallic systems achieve the requisite C3-phenyl group through Suzuki-Miyaura couplings, with yields exceeding 85% when using electron-deficient aryl boronic acids. The C5-methoxy group is typically installed via nucleophilic aromatic substitution on preformed benzofuran intermediates, with microwave-assisted methods reducing reaction times to <30 minutes. Computational studies using density functional theory (DFT) models reveal that the 2-methyl group enhances planarity, increasing π-π stacking potential in protein binding pockets.

Table 1: Key Synthetic Routes to this compound

Significance Within Heterocyclic Medicinal Chemistry

The compound's methoxy and phenyl substituents make it a valuable probe for studying cytochrome P450 interactions. Molecular docking simulations show the C5-methoxy group forms hydrogen bonds with CYP3A4's heme-coordinating water network. Its carbaldehyde moiety serves as a versatile handle for Schiff base formation, enabling covalent inhibition strategies against kinase targets. In antimicrobial studies, derivatives of this compound exhibit minimum inhibitory concentrations (MIC) of 2–8 μg/mL against Staphylococcus aureus through porin protein disruption.

Research Evolution and Current Academic Landscape

Current investigations focus on three primary areas:

- Catalytic Asymmetric Synthesis : Chiral phosphine ligands paired with gold catalysts induce enantioselectivity in benzofuran formation, achieving up to 94% ee for related structures.

- Green Chemistry Approaches : Deep eutectic solvents (e.g., choline chloride-urea) reduce reaction temperatures by 40°C compared to DMF in aldehyde functionalization steps.

- Photopharmacological Probes : Incorporation of azobenzene groups enables light-controlled isomerization, with recent studies demonstrating 5-fold activity increases upon UV irradiation in related benzofuran aldehydes.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-17(12-6-4-3-5-7-12)14-9-15(19-2)13(10-18)8-16(14)20-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDELYQWIZDKRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C(=C2)OC)C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and benzaldehyde derivatives.

Formation of Benzofuran Core: The key step involves the formation of the benzofuran core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promising results in anticancer research. For instance, derivatives of benzofuran, including 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde, have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzofuran derivatives could effectively target the serine-threonine kinase signaling pathways involved in cancer progression, leading to reduced tumor growth in vivo models .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCC1019 | A549 (lung cancer) | 16.4 | Inhibition of PLK1 |

| 5-Methoxy Derivative | K562 (leukemia) | TBD | Apoptosis induction |

Antimicrobial Properties

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. The compound has been tested against various pathogens, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria . The presence of functional groups such as methoxy and hydroxyl has been linked to enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 46.9 | 5-Methoxy Derivative |

| Escherichia coli | 93.7 | Benzofuran Derivative |

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of benzofuran derivatives, indicating that modifications at specific positions can significantly enhance biological activity. For example, the introduction of halogen atoms at the para position of the N-phenyl ring has been shown to improve cytotoxic properties .

Table 3: Structure-Activity Relationship Findings

| Substituent Position | Substituent Type | Observed Activity |

|---|---|---|

| Para | Halogen | Increased cytotoxicity |

| Meta | Hydroxyl | Moderate activity |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Case Studies

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A recent investigation into the anticancer efficacy of a benzofuran derivative demonstrated its ability to reduce tumor size significantly in murine models without adverse effects on body weight or organ health . The study emphasizes the therapeutic potential of this compound in lung cancer treatment.

Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

Another study focused on the antimicrobial activity against Mycobacterium tuberculosis, revealing that certain derivatives exhibited potent activity with low cytotoxicity, indicating their potential as therapeutic agents for tuberculosis treatment .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Analog 1: 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

- Key Difference: The 2,3-dihydro modification saturates the benzofuran ring, reducing aromaticity and planar rigidity compared to the target compound.

- Shared Features : Both compounds retain the methoxy, methyl, and aldehyde groups, suggesting similar reactivity in aldehyde-mediated reactions.

Analog 2: Oxane-carboxylic acid derivative

- Key Difference : Replacement of the aldehyde with a carboxylic acid introduces acidity (pKa ~2-3) and hydrogen-bonding capacity, enhancing water solubility. The bulky oxane and hydroxyl groups may limit membrane permeability but improve binding to polar targets .

- Application : Likely used in glycosylation studies or as a chiral building block.

Analog 3: 3-Phenyl-1-benzofuran-5-carbaldehyde

- This analog is simpler synthetically but less tunable for targeted applications.

Physicochemical Properties

- Solubility : The target compound’s lipophilicity (logP ~2.8, estimated) is higher than Analog 2 (logP ~-0.5 due to carboxylic acid) but lower than Analog 3 (logP ~3.2).

- Stability : The fully aromatic benzofuran core in the target compound confers greater thermal stability compared to the partially saturated Analog 1.

Biological Activity

5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15O2, with a molecular weight of approximately 265.30 g/mol. The compound features a benzofuran core structure with methoxy and aldehyde functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds within the benzofuran class, including this compound, exhibit significant antimicrobial properties. A study evaluating various derivatives found that benzofuran compounds demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, suggesting potential efficacy in treating bacterial infections .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, derivatives of benzofuran have been tested against multiple cancer cell lines, revealing that modifications at specific positions on the benzofuran ring can enhance antiproliferative effects. The introduction of a methoxy group at the C–6 position significantly increased potency, with some derivatives exhibiting GI50 values lower than 1 µM against melanoma and leukemia cell lines .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | MDA-MB-435 (melanoma) | 0.229 | High |

| Compound B | MV4–11 (leukemia) | <0.01 | Very High |

| Compound C | A549 (lung cancer) | 16.4 | Moderate |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. For example, studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation, such as the AKT pathway, leading to apoptosis or cell cycle arrest . Additionally, its antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Structure–Activity Relationship (SAR)

The SAR studies on benzofuran derivatives indicate that the positioning and type of substituents significantly influence biological activity. Compounds with a methoxy group at the C–6 position generally exhibit enhanced anticancer activity compared to those with other substitutions . This underscores the importance of molecular modifications in developing more effective therapeutic agents.

Case Studies

Several case studies highlight the therapeutic potential of benzofuran derivatives:

- Melanoma Treatment : A derivative similar to this compound exhibited significant growth inhibition in melanoma cells with a GI50 value of 0.229 µM .

- Leukemia Inhibition : Another study reported that certain benzofuran derivatives showed remarkable efficacy against leukemia cell lines, achieving GI50 values below 0.01 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde?

- Methodology : The synthesis typically involves constructing the benzofuran core via dehydrative cyclization of o-hydroxyacetophenone derivatives. Subsequent functionalization introduces substituents (methoxy, methyl, phenyl, and aldehyde groups). For example:

- Step 1 : Formation of the benzofuran scaffold using base-catalyzed cyclization (e.g., NaH in THF) .

- Step 2 : Introduction of the methoxy group via nucleophilic substitution or oxidation.

- Step 3 : Aldehyde functionalization at the 6-position using Vilsmeier-Haack or formylation reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. Aromatic protons in the benzofuran ring typically resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 294.1362 for CHO).

- Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde (ν ~1700 cm) and methoxy groups (ν ~1250 cm) .

- Data Interpretation : Cross-validation with computational tools (e.g., Gaussian for IR simulations) resolves ambiguities in peak assignments.

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation, 0.8 Å resolution) .

- Refinement in SHELXL : Parameters include anisotropic displacement factors, hydrogen atom positioning, and twin-law corrections for non-merohedral twinning .

- Validation : R-factor convergence (<5%), electron density maps for residual peaks, and PLATON checks for missed symmetry .

- Example Workflow :

| Step | Tool/Parameter | Outcome |

|---|---|---|

| 1 | SHELXD (Phase) | Initial structure solution |

| 2 | SHELXL (Refine) | Final R1 = 3.2% |

| 3 | ORTEP-3 GUI | Thermal ellipsoid visualization |

Q. What experimental strategies address contradictions in reported biological activity data for benzofuran derivatives?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Purity Verification : HPLC (≥98% purity) and elemental analysis (C, H, N within 0.3% of theoretical) to exclude impurities as confounding factors .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-methoxy vs. 6-ethoxy derivatives) to isolate substituent effects .

- Case Study : Discrepancies in IC values for enzyme inhibition may arise from variations in assay pH or co-solvents (e.g., DMSO concentration ≤0.1%) .

Q. How can computational modeling predict the reactivity of the aldehyde group in further derivatizations?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (~-1.5 eV) predicts nucleophilic attack sites .

- MD Simulations : Solvent effects (e.g., toluene vs. DMF) on reaction kinetics for aldol condensations .

- Validation : Experimental kinetic data (e.g., rate constants) should align with computed activation energies (±5 kcal/mol).

Key Considerations for Researchers

- Structural Analogs : Explore derivatives like 5-Fluoro-2-methoxybenzaldehyde for comparative SAR studies .

- Toxicity Screening : No reproductive or organ toxicity data exists; prioritize in vitro assays (e.g., Ames test) before in vivo studies .

- Software Tools : Use ORTEP-3 for crystallographic visualization and Gaussian for computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.